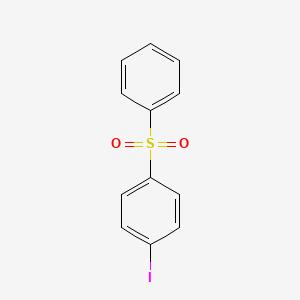
1-Iodo-4-(phenylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-(phenylsulfonyl)benzene is a chemical compound with the molecular formula C12H9IO2S. It appears as a white to off-white crystalline powder and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Mechanism of Action
Target of Action
1-Iodo-4-(phenylsulfonyl)benzene, also known as IPSB, is a compound that primarily targets the indole ring system . This system is prevalent in biochemical systems and medicinal chemistry, being a part of drugs and biologically active molecules .
Mode of Action
The mode of action of IPSB involves metalation reactions, with the most common mode being lithiation . Other metals that have been used include magnesium, zinc, tin, and boron . The compound interacts with its targets through direct proton abstraction, directed ortho metalation (DOM), or halogen–metal exchange . These interactions result in the conversion of simple indole starting materials into complex indole products .
Biochemical Pathways
The affected biochemical pathways involve the synthesis of complex indoles, including indole natural products . The compound contributes to the development of metalation reactions, which are extremely useful for this conversion .
Result of Action
The result of the action of this compound is the formation of complex indole products from simple indole starting materials . This is achieved through the metalation reactions that the compound is involved in .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the compound has been used in reactions that were carried out at specific temperatures, such as 0 - 5℃ . Additionally, the presence of other compounds, such as sulfuric acid, sodium nitrite, and potassium iodide, can also influence the compound’s action .
Preparation Methods
The synthesis of 1-Iodo-4-(phenylsulfonyl)benzene typically involves the iodination of 4-(phenylsulfonyl)benzene. One common method is the reaction of 4-(phenylsulfonyl)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization .
Chemical Reactions Analysis
1-Iodo-4-(phenylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-(phenylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through coupling reactions.
Biology: The compound is used in the study of biological systems and the development of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Iodo-4-(phenylsulfonyl)benzene can be compared with other similar compounds such as:
- 4-Iodo-1-(phenylsulfonyl)benzene
- 1-Iodo-4-(methylsulfonyl)benzene
- 1-Iodo-4-(phenylthio)benzene
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the phenylsulfonyl group in this compound makes it particularly useful in certain synthetic and research contexts due to its unique electronic and steric properties .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYTJRLFFTZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)
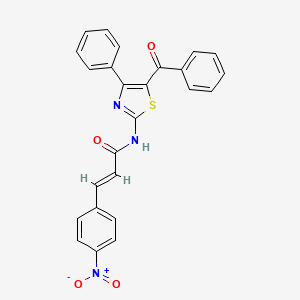
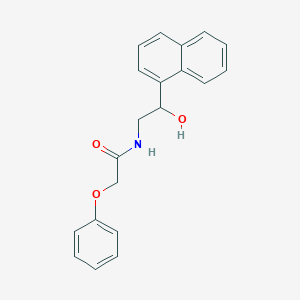
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)
![2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)

![1-(3-bromobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2389789.png)
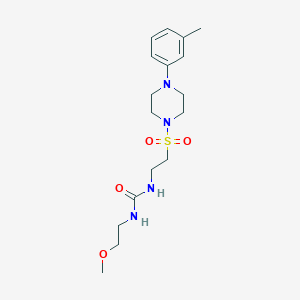
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
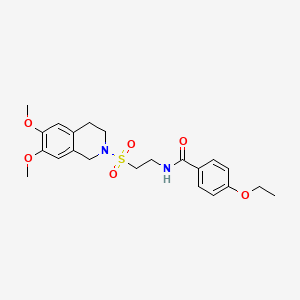
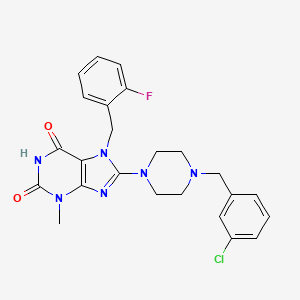
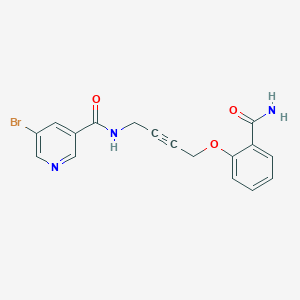
![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)
